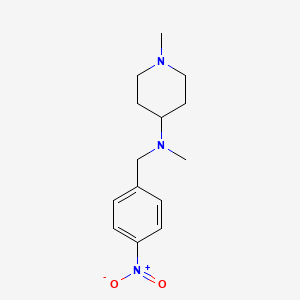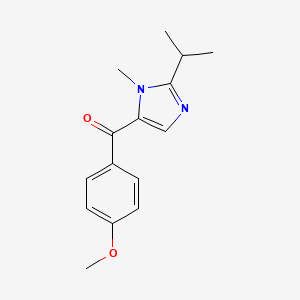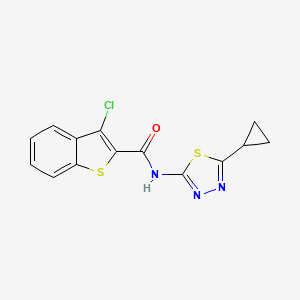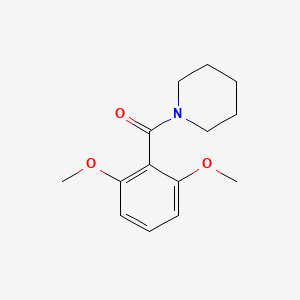
(4-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone, also known as CP47,497, is a synthetic cannabinoid that has gained significant attention in scientific research. It is a potent agonist of the CB1 receptor and has been found to have a high affinity for this receptor. CP47,497 has been used in various scientific studies to investigate the mechanisms of action of cannabinoids and their effects on the body.
作用機序
(4-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone binds to the CB1 receptor and activates it, leading to the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor is responsible for the psychoactive effects of cannabinoids. (4-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone has been found to have a high affinity for the CB1 receptor and is a potent agonist of this receptor.
Biochemical and physiological effects:
(4-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone has been found to have a wide range of biochemical and physiological effects. It has been shown to affect pain perception, appetite regulation, and immune function. (4-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone has also been found to have anti-inflammatory and neuroprotective effects.
実験室実験の利点と制限
One advantage of using (4-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone in lab experiments is that it is a potent agonist of the CB1 receptor, making it useful for investigating the effects of cannabinoids on this receptor. However, one limitation of using (4-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone is that it is a synthetic cannabinoid and may not accurately reflect the effects of natural cannabinoids found in the body.
将来の方向性
There are many potential future directions for research involving (4-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone. One area of research could focus on the development of new drugs that target the CB1 receptor, using (4-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone as a starting point. Another area of research could investigate the potential therapeutic uses of (4-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone, such as its anti-inflammatory and neuroprotective effects. Additionally, future research could investigate the effects of (4-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone on other receptors and neurotransmitter systems in the body.
合成法
(4-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone is synthesized through a multi-step process that involves the reaction of 4-chloroaniline with 3,4-methylenedioxyphenyl-2-propanone to form the intermediate compound 1-(4-chlorophenyl)-2-(3,4-methylenedioxyphenyl)propan-1-one. This intermediate is then reacted with 2,3-dihydrobenzofuran to produce the final product, (4-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone.
科学的研究の応用
(4-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone has been used extensively in scientific research to investigate the mechanisms of action of cannabinoids. It has been found to be a potent agonist of the CB1 receptor and has been used to study the effects of cannabinoids on this receptor. (4-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone has also been used to investigate the role of the endocannabinoid system in various physiological processes, such as pain perception, appetite regulation, and immune function.
特性
IUPAC Name |
(4-chlorophenyl)-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO3/c17-13-5-2-11(3-6-13)16(18)12-4-7-14-15(10-12)20-9-1-8-19-14/h2-7,10H,1,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXWBATYQZAZOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C(=O)C3=CC=C(C=C3)Cl)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-chlorophenyl)-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{2-[3-pyridin-4-yl-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]ethyl}pyrrolidin-2-one](/img/structure/B5689799.png)

![N-cyclopropyl-3-{5-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5689806.png)
![(4-ethylbenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5689815.png)
![cis-N-[2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5689822.png)

![6-(4-fluorophenyl)-2-[2-(4-morpholinyl)-2-oxoethyl]-3(2H)-pyridazinone](/img/structure/B5689848.png)


![N-ethyl-2-methyl-N-[3-(2-nitrophenyl)-2-propen-1-yl]-2-propen-1-amine](/img/structure/B5689870.png)


![(4,5-dimethoxy-2-nitrobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5689904.png)
